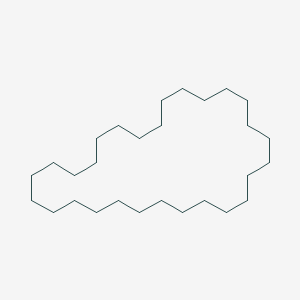
Cyclooctacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctacosane is a chemical compound with the molecular formula C28H56 . It is a saturated hydrocarbon, specifically a cycloalkane, consisting of a ring of 28 carbon atoms. This compound is known for its relatively high molecular weight of 392.7442 g/mol . This compound is a member of the larger family of cycloalkanes, which are characterized by their ring structures and single carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclooctacosane can be synthesized through various methods, including the hydrogenation of unsaturated precursors. One common method involves the hydrogenation of cyclooctacosene, which is an unsaturated hydrocarbon. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions to ensure complete hydrogenation .
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of long-chain alkenes. This process involves the use of high-pressure hydrogen gas and a metal catalyst, such as nickel or platinum, to facilitate the hydrogenation reaction. The reaction conditions are carefully controlled to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclooctacosane primarily undergoes reactions typical of saturated hydrocarbons, including:
Oxidation: this compound can be oxidized to form various oxygen-containing compounds, such as alcohols, ketones, and carboxylic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic or basic conditions.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or a catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: Alcohols, ketones, and carboxylic acids.
Halogenation: Haloalkanes (e.g., chlorothis compound, bromothis compound).
Scientific Research Applications
Cyclooctacosane has several applications in scientific research, including:
Chemistry: Used as a model compound for studying the properties and reactions of large cycloalkanes.
Biology: Employed in the study of lipid membranes and their interactions with proteins and other biomolecules.
Mechanism of Action
Cyclooctacosane exerts its effects primarily through its hydrophobic interactions. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. The compound’s large ring structure allows it to form inclusion complexes with other molecules, which can be utilized in drug delivery systems to enhance the solubility and stability of hydrophobic drugs .
Comparison with Similar Compounds
Cyclooctacosane can be compared to other cycloalkanes with similar structures, such as:
Cyclohexane (C6H12): A smaller cycloalkane with six carbon atoms. Unlike this compound, cyclohexane is a liquid at room temperature and is commonly used as a solvent in organic chemistry.
Cyclododecane (C12H24): A medium-sized cycloalkane with twelve carbon atoms. It is used as a temporary consolidant in art conservation due to its ability to sublimate without leaving residues.
Cyclotriacontane (C30H60): A larger cycloalkane with thirty carbon atoms.
This compound is unique due to its specific ring size and the balance between its hydrophobicity and stability, making it suitable for various applications in research and industry .
Properties
CAS No. |
297-24-5 |
|---|---|
Molecular Formula |
C28H56 |
Molecular Weight |
392.7 g/mol |
IUPAC Name |
cyclooctacosane |
InChI |
InChI=1S/C28H56/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-28H2 |
InChI Key |
UWXTYOJKSPHFNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCCCCCCCCCCCCCCCCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















